Isopropylhydrazine hydrochloride

Description

The Significance of Hydrazine (B178648) Derivatives in Organic Synthesis

Hydrazine and its derivatives are a cornerstone of modern organic synthesis, valued for their utility in creating a wide array of compounds. nih.gov These derivatives are instrumental in the synthesis of various heterocyclic compounds, such as pyrazolines and benzothiazoles, which are important structural motifs in many biologically active molecules. wisdomlib.org The reactivity of the hydrazine functional group (-NHNH2) allows for the formation of hydrazones through reactions with aldehydes and ketones, which are crucial intermediates for building larger molecular frameworks. mdpi.comwisdomlib.org

The applications of hydrazine derivatives are diverse, spanning the pharmaceutical and agrochemical industries. chemimpex.com They are integral to the development of therapeutic drugs, including anticancer agents, and are used in the formulation of pesticides and herbicides. chemimpex.commdpi.com The ability to form nitrogen-containing compounds makes them essential in medicinal chemistry. chemimpex.com

Structural and Chemical Characteristics of Isopropylhydrazine Hydrochloride

This compound is a white to off-white crystalline powder. chemicalbook.com It is the hydrochloride salt of isopropylhydrazine, which consists of a hydrazine core substituted with an isopropyl group. chemimpex.com The presence of the hydrochloride makes it a more stable, solid material. chemimpex.comsigmaaldrich.com

| Property | Value | Source(s) |

| CAS Number | 16726-41-3 | chemimpex.comchemicalbook.comscbt.com |

| Molecular Formula | C₃H₁₀N₂·HCl | chemimpex.comscbt.com |

| Molecular Weight | 110.59 g/mol | chemimpex.comsigmaaldrich.com |

| Appearance | White to almost white crystalline powder | chemimpex.comchemicalbook.com |

| Melting Point | 115-125 °C | chemimpex.com |

| IUPAC Name | propan-2-ylhydrazine;hydrochloride | nih.gov |

Influence of the Isopropyl Group on Hydrazine Reactivity (e.g., steric hindrance, nucleophilicity)

The chemical behavior of isopropylhydrazine is significantly influenced by the presence of the isopropyl group attached to one of the nitrogen atoms. This alkyl group affects the molecule's reactivity in two primary ways:

Steric Hindrance: The bulky nature of the isopropyl group can impede the approach of reactants to the adjacent nitrogen atom. This steric hindrance can decrease the rate of reaction compared to less substituted hydrazines. The reactivity of carbonyl compounds towards nucleophiles, for instance, is known to decrease with an increase in steric hindrance from attached alkyl groups. learncbse.in

Evolution of Research on Alkylhydrazines

The study of hydrazine derivatives began in the 19th century, with phenylhydrazine (B124118) being the first to be discovered and synthesized by Emil Fischer in 1875. princeton.edu This opened the door to understanding the chemistry of this class of compounds. Initially, much of the focus was on using hydrazines like phenylhydrazine for the characterization of carbonyl compounds in carbohydrate chemistry. wikipedia.org

The synthesis of aliphatic hydrazines, such as isopropylhydrazine, traditionally involved the reaction of hydrazine with alkylating agents like alkyl halides. wikipedia.org A common method for preparing this compound involves the reaction of hydrazine hydrochloride with isopropanol. chemicalbook.comgoogle.comgoogle.com This process has been refined to improve yield and reduce byproducts, with modern methods achieving yields of around 95%. google.com

More recent research has focused on developing more efficient and environmentally friendly synthetic routes. d-nb.infonih.gov Enzymatic methods, using imine reductases (IREDs), have shown promise for the synthesis of substituted acyclic and cyclic N-alkylhydrazines through reductive amination of carbonyls. d-nb.infonih.gov These biocatalytic approaches offer a mild and straightforward pathway to novel hydrazine derivatives under sustainable conditions. d-nb.info

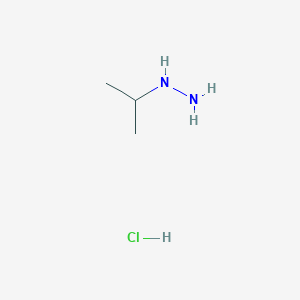

Structure

3D Structure of Parent

Properties

CAS No. |

16726-41-3 |

|---|---|

Molecular Formula |

C3H11ClN2 |

Molecular Weight |

110.58 g/mol |

IUPAC Name |

hydron;propan-2-ylhydrazine;chloride |

InChI |

InChI=1S/C3H10N2.ClH/c1-3(2)5-4;/h3,5H,4H2,1-2H3;1H |

InChI Key |

ILULYDJFTJKQAP-UHFFFAOYSA-N |

SMILES |

CC(C)NN.Cl |

Canonical SMILES |

[H+].CC(C)NN.[Cl-] |

Other CAS No. |

16726-41-3 |

Pictograms |

Acute Toxic |

Related CAS |

2257-52-5 (Parent) |

Synonyms |

1-isopropylhydrazine 1-isopropylhydrazine hydrochloride 1-isopropylhydrazine monohydrochloride 1-isopropylhydrazine oxalate 1-isopropylhydrazine sulfate 1-isopropylhydrazine sulfate (2:1) isopropylhydrazine |

Origin of Product |

United States |

Advanced Chemical Reactivity and Reaction Mechanisms

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The synthetic utility of isopropylhydrazine hydrochloride is largely derived from the nucleophilic character of the nitrogen atoms in the hydrazine group. This reactivity allows it to readily participate in reactions where it attacks electron-deficient centers.

The nucleophilicity of the hydrazine moiety in isopropylhydrazine is influenced by several factors, most notably steric effects. The presence of the isopropyl group, a bulky alkyl substituent, introduces steric hindrance around the nitrogen atom to which it is attached. nih.govlibretexts.org This steric bulk can impede the approach of the nucleophile to the electrophilic center, thereby affecting the rate and outcome of the reaction. libretexts.org

In substitution reactions, such as the SN2 mechanism, increased steric bulk on the nucleophile can decrease the reaction rate. nih.gov The "size" of the nucleophile can create steric repulsion with the substrate, making the formation of the transition state more difficult. nih.govlibretexts.org For isopropylhydrazine, the isopropyl group can shield the nitrogen atom, potentially directing reactions to the less substituted terminal nitrogen atom. This steric influence is a critical consideration in predicting the regioselectivity of its reactions. nih.gov

Condensation Reactions of this compound

Condensation reactions are a cornerstone of the chemical reactivity of this compound. libretexts.org These reactions involve the joining of two molecules with the elimination of a small molecule, typically water. libretexts.org this compound serves as a key building block in the synthesis of a wide array of important organic structures through these pathways.

This compound readily reacts with aldehydes and ketones in condensation reactions to form isopropylhydrazones. wikipedia.org This reaction involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.org The formation of hydrazones is a fundamental transformation and often serves as an intermediate step in more complex multi-step syntheses. wikipedia.orggoogle.com

Table 1: Examples of Hydrazone Formation

| Reactants | Product |

|---|---|

| Isopropylhydrazine + Acetone (B3395972) | Acetone isopropylhydrazone |

| Isopropylhydrazine + Benzaldehyde (B42025) | Benzaldehyde isopropylhydrazone |

A significant application of this compound is in cyclocondensation reactions to synthesize various heterocyclic compounds. These reactions are invaluable in medicinal and materials chemistry.

Pyrazoles: Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are frequently synthesized using isopropylhydrazine. beilstein-journals.orgslideshare.net The classical Knorr pyrazole (B372694) synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine. beilstein-journals.orgyoutube.com Variations of this method, such as using β-ketoesters, also lead to the formation of pyrazole derivatives. youtube.com Flow chemistry techniques have been developed for the synthesis of pyrazoles from vinylidene keto esters and hydrazine derivatives, offering good to very good yields and excellent regioselectivities. nih.gov

Tetrahydrophthalazinones: While specific examples detailing the synthesis of tetrahydrophthalazinones directly from this compound are less common in the provided context, the general reactivity of hydrazines suggests their potential use in forming such bicyclic heterocyclic systems. This would typically involve a cyclocondensation reaction with an appropriate dicarbonyl precursor, such as a derivative of phthalic anhydride (B1165640) or a related 1,4-dicarbonyl compound.

Triazoles: The synthesis of triazoles, five-membered heterocycles with three nitrogen atoms, can also involve hydrazine derivatives. Although direct synthesis from this compound is not explicitly detailed in the provided search results, the fundamental reactivity of the hydrazine moiety makes it a plausible precursor in multi-step syntheses leading to triazole rings.

In the synthesis of heterocycles like pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and isopropylhydrazine, the issue of regioselectivity arises. The two nitrogen atoms of isopropylhydrazine and the two carbonyl groups of the dicarbonyl compound can react in different orientations, potentially leading to two different regioisomers. The steric hindrance of the isopropyl group can play a significant role in directing the initial nucleophilic attack, thereby influencing which isomer is predominantly formed. nih.gov For instance, in the synthesis of pyrazole-4-carboxylate derivatives using flow chemistry, excellent regioselectivities have been reported. nih.gov

Stereochemistry becomes a factor when chiral centers are present in the starting materials or are formed during the reaction. The specific three-dimensional arrangement of atoms in the resulting heterocyclic product can be influenced by the reaction conditions and the nature of the reactants.

The yield and distribution of products in the synthesis of heterocycles using this compound are highly dependent on the reaction conditions. Key parameters include:

Solvent: The choice of solvent can affect the solubility of reactants and intermediates, as well as the rate of reaction.

Temperature: Heating is often required to drive condensation and cyclization reactions to completion. youtube.com

Catalyst: Acid or base catalysts are frequently employed to facilitate the reaction. For example, acetic acid is used in some pyrazole syntheses. youtube.com

Reaction Time: The duration of the reaction is optimized to maximize the yield of the desired product while minimizing the formation of byproducts.

Stoichiometry of Reactants: The ratio of isopropylhydrazine to the other reactants can influence the product distribution. An excess of one reactant may be used to drive the reaction to completion. youtube.com

Continuous-flow processes have been shown to improve yields and safety, particularly in reactions involving potentially unstable intermediates like diazonium salts, which can be precursors to the hydrazine moiety used in pyrazole synthesis. nih.gov

Cyclocondensation and Heterocyclic Ring Formation (e.g., Pyrazoles, Tetrahydrophthalazinones, Triazoles)

Redox Chemistry of this compound

The redox behavior of this compound is a cornerstone of its chemical identity, influencing its application in synthesis and its metabolic fate. The presence of the hydrazine moiety, with its nitrogen-nitrogen single bond and lone pairs of electrons, confers significant reducing potential and also makes it susceptible to oxidation by various agents.

Hydrazine and its alkylated derivatives are recognized as potent reducing agents in organic synthesis. Isopropylhydrazine is effective in the reduction of certain functional groups, most notably in the catalytic transfer hydrogenation of nitroarenes. In these reactions, the alkylhydrazine serves as a hydrogen source in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or a cobalt complex, to selectively reduce nitro groups to primary amines. organic-chemistry.orgresearchgate.net This method is valued for its mild conditions and functional group tolerance. For instance, methylhydrazine, a close analogue, is used with a cobalt catalyst to chemoselectively reduce nitroarenes to arylamines in excellent yields. organic-chemistry.org

The general transformation can be represented as: Ar-NO₂ + R-NHNH₂ (catalyst) → Ar-NH₂

While powerful metal hydride reagents like lithium aluminum hydride (LiAlH₄) typically reduce aromatic nitro compounds to azo products, alkylhydrazines offer a pathway to anilines. commonorganicchemistry.comlibretexts.org The choice of catalyst and reaction conditions can be tuned to achieve high selectivity, avoiding the reduction of other sensitive groups that might be present in the molecule. wikipedia.orgdavidpublisher.com

Table 1: Examples of Nitroarene Reduction using Hydrazine Derivatives

| Nitro Compound | Hydrazine Derivative | Catalyst | Product | Reference |

| p-Nitroacetanilide | Hydrazine Hydrate (B1144303) | Pd/C | p-Aminoacetanilide | researchgate.net |

| p-Nitrochlorobenzene | Hydrazine Hydrate | Pd/C | p-Chloroaniline | researchgate.net |

| Various Nitroarenes | Methylhydrazine | Co Complex | Various Anilines | organic-chemistry.org |

The oxidation of isopropylhydrazine can proceed through several pathways, depending on the oxidant and the reaction environment. A common oxidative reaction involves treatment with iodine in the presence of a base, which can lead to a mixture of products including propane, propene, and isopropyl iodide. researchgate.net

A highly relevant model for the oxidation of isopropylhydrazine is the metabolic pathway of procarbazine (B1678244), N-isopropyl-α-(2-methylhydrazino)-p-toluamide, a complex derivative. Procarbazine undergoes auto-oxidation, particularly in the presence of oxygen, to form an azo derivative and release hydrogen peroxide. organic-chemistry.orgacs.org This azo intermediate can then isomerize to a hydrazone. Subsequent hydrolysis splits the molecule, yielding an aldehyde derivative and methylhydrazine. organic-chemistry.org Electrochemical studies on procarbazine have corroborated this, showing an irreversible oxidation process that occurs on the hydrazine group. acs.org

Analogous studies on phenylhydrazine (B124118) oxidation reveal a complex, often autocatalytic process involving radical intermediates. This oxidation can be initiated by metal ions or oxyhemoglobin and involves the formation of superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂). finechem-mirea.ru Key intermediates in this pathway include the phenylhydrazyl radical and phenyldiazene, ultimately leading to various stable products. finechem-mirea.ru Given these precedents, the oxidation of isopropylhydrazine likely involves similar intermediates, such as the isopropylhydrazyl radical and isopropyldiazene.

Carbon-Nitrogen Bond Cleavage Reactions in Hydrazine Derivatives

The cleavage of the carbon-nitrogen bond in hydrazine derivatives is often mediated by radical intermediates, a process critical to the biological activity of compounds like procarbazine. The metabolic activation of procarbazine serves as a well-documented example of these radical pathways. wikipedia.orgacs.org

Spin-trapping studies have provided direct evidence for the formation of carbon-centered free radicals during the enzymatic oxidation of procarbazine by cytochrome P-450 and peroxidases. wikipedia.org The proposed mechanism begins with a one-electron oxidation of the hydrazine moiety to form a nitrogen-centered radical. This highly reactive species is postulated to undergo rearrangement and fragmentation, leading to the cleavage of the C-N bond and the formation of specific carbon-centered radicals, namely the methyl radical and the N-isopropylbenzylamide radical. wikipedia.orgacs.org

The general sequence of events in the radical-mediated C-N bond cleavage of a procarbazine-like structure is as follows:

One-Electron Oxidation: The hydrazine derivative is oxidized, removing one electron to form a nitrogen-centered radical cation.

Rearrangement: The initial radical undergoes rearrangement.

Fragmentation: The rearranged intermediate fragments, breaking the carbon-nitrogen bond and releasing stable molecules like nitrogen gas (N₂), to generate carbon-centered radicals.

These radical-based approaches provide a distinct reactivity profile compared to traditional ionic pathways for C-N bond cleavage. acs.org

Reactions with Specific Organic Reagents (e.g., cyanic acid, ethyl chlorocarbonate)

This compound, possessing a nucleophilic substituted amino group, readily reacts with various electrophilic organic reagents.

The reaction with cyanic acid (HNCO) , which exists in equilibrium with its more reactive tautomer, isocyanic acid (H-N=C=O), is a classic example. The terminal nitrogen of isopropylhydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate. This addition reaction, known as carbamylation, results in the formation of a substituted semicarbazide (B1199961). finechem-mirea.ruorganic-chemistry.org For isopropylhydrazine, this reaction yields 4-isopropylsemicarbazide. This transformation is a standard method for synthesizing semicarbazide derivatives, which are valuable precursors in medicinal chemistry and for the synthesis of heterocyclic compounds like triazoles. acs.orgfinechem-mirea.ru

Reaction with Isocyanic Acid

(CH₃)₂CH-NHNH₂ + H-N=C=O → (CH₃)₂CH-NH-NH-C(O)NH₂

Isopropylhydrazine + Isocyanic Acid → 4-Isopropylsemicarbazide

Similarly, isopropylhydrazine reacts with ethyl chlorocarbonate (ClCO₂Et) . In this reaction, the nucleophilic hydrazine attacks the acyl carbon of the chloroformate, displacing the chloride leaving group. This acylation reaction typically requires a base to neutralize the hydrochloric acid generated. The product is an ethyl carbazate (B1233558), specifically ethyl 2-isopropylcarbazate. This reaction is analogous to the well-established procedure for producing ethyl hydrazodicarboxylate from hydrazine hydrate and ethyl chloroformate. d-nb.info Such carbazate derivatives are stable intermediates used in the synthesis of a wide array of more complex molecules. libretexts.org

Reaction with Ethyl Chlorocarbonate

(CH₃)₂CH-NHNH₂ + Cl-C(O)OEt → (CH₃)₂CH-NH-NH-C(O)OEt + HCl

Isopropylhydrazine + Ethyl Chlorocarbonate → Ethyl 2-isopropylcarbazate

Spectroscopic and Advanced Analytical Characterization Techniques

Chromatographic Methods for Purity and Reaction Monitoring

Chromatography is a cornerstone for the analysis of pharmaceutical intermediates and active ingredients, offering high-resolution separation of complex mixtures. For Isopropylhydrazine hydrochloride, various chromatographic techniques are utilized to ensure its purity and to monitor its formation or consumption during chemical reactions.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of non-volatile or thermally labile compounds like this compound. As a genotoxic impurity (GTI), its presence in pharmaceutical compounds requires sensitive and selective analytical methods for trace-level detection. researchgate.net

A common strategy for analyzing hydrazines by reverse-phase HPLC involves derivatization to create a chromophore, which enhances detection by UV-Vis spectrophotometry. rasayanjournal.co.in For instance, a representative analysis of isopropyl hydrazine (B178648) can be performed using a C18 column with a water/acetonitrile mobile phase gradient. researchgate.net The derivatized product allows for detection at a specific wavelength, such as 300 nm. researchgate.net Method validation according to International Conference on Harmonisation (ICH) guidelines is crucial to ensure linearity, precision, and accuracy. rasayanjournal.co.in

Table 1: Example HPLC Parameters for Isopropylhydrazine Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Waters Xbridge C18 (150 mm × 4.6 mm, 3.5-μm) | researchgate.net |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Column Temperature | 50 °C | researchgate.net |

| Injection Volume | 5 µL | researchgate.net |

| Detection | UV at 300 nm (after derivatization) | researchgate.net |

Gas Chromatography (GC)

Gas Chromatography (GC) is a standard technique for separating and analyzing volatile compounds. cdc.gov For the analysis of polar and reactive compounds like isopropylhydrazine, direct analysis can be challenging. Therefore, a derivatization step is often employed. A widely used method involves in-situ derivatization with acetone (B3395972) to form the corresponding acetone azine. nih.govsielc.com This derivative is more volatile and stable, making it suitable for GC analysis. nih.gov

The resulting acetone azine can be analyzed by GC with a Flame Ionization Detector (FID) or, for unequivocal identification, a Mass Spectrometer (MS). cdc.govsielc.com This headspace GC-MS methodology is highly sensitive, with limits of quantitation (LOQ) reaching parts-per-million (ppm) levels, which is essential for controlling genotoxic impurities. nih.gov

Table 2: Example GC Parameters for Hydrazine Derivative Analysis

| Parameter | Condition | Source |

|---|---|---|

| Derivatization Reagent | Acetone | nih.govsielc.com |

| Column | 6% cyanopropylphenyl-94% dimethylpolysiloxane (e.g., DB-624) | sielc.com |

| Injector | Split port at 200 °C | sielc.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | sielc.com |

| Carrier Gas | Helium | sielc.com |

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Trace Analysis

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) has become an indispensable technique for the qualitative and quantitative analysis of trace-level impurities in pharmaceutical substances. researchgate.net The technique combines the high separation efficiency of UHPLC, which uses columns with smaller particle sizes (<2.5 µm), with the high sensitivity and selectivity of tandem mass spectrometry. researchgate.netresearchgate.net

This method is particularly suited for the analysis of genotoxic impurities like this compound, where stringent control at very low levels is required. researchgate.net UHPLC-MS/MS provides accurate mass fragmentation data, which aids in the structural identification and definitive quantification of trace impurities, even in complex sample matrices. researchgate.net The enhanced sensitivity, resolution, and speed of UHPLC-MS/MS make it a superior choice over conventional HPLC or GC methods for challenging analytical problems. researchgate.net

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods are used to probe the molecular structure of compounds and to determine their concentration in a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic molecules. The 1H NMR spectrum of this compound would provide key information about its molecular structure. The spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

Based on the structure of isopropylhydrazine (CH(CH₃)₂NHNH₂), one would anticipate signals for the methyl protons, the methine proton, and the hydrazine protons. The methyl protons would appear as a doublet due to coupling with the adjacent methine proton. The methine proton would appear as a multiplet (a septet) due to coupling with the six equivalent methyl protons. The chemical shifts and splitting patterns of the N-H protons can be variable and are often influenced by the solvent and concentration.

Table 3: Predicted 1H NMR Signals for Isopropylhydrazine Moiety

| Proton Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| -CH₃ | ~1.0-1.3 | Doublet (d) |

| -CH- | ~3.0-3.5 | Septet (sept) |

| -NH-NH₂ | Variable | Broad Singlet(s) |

UV-Visible Spectroscopy for Quantitative Determination

UV-Visible spectroscopy is a robust, simple, and rapid technique frequently used in pharmaceutical analysis for the quantitative determination of compounds. jddtonline.info While isopropylhydrazine itself does not have a strong chromophore for direct high-sensitivity analysis, it can be quantified after a derivatization reaction that produces a colored product. rsc.org

A classic method for the quantification of hydrazines involves a colorimetric reaction with p-dimethylaminobenzaldehyde (Watt and Chrisp method). rsc.org This reaction forms a yellow to reddish azine product with a distinct maximum absorbance (λmax) in the visible region, typically around 455 nm. rsc.org According to the Beer-Lambert law, the absorbance of the solution at this wavelength is directly proportional to the concentration of the derivative, and thus to the original concentration of isopropylhydrazine. jddtonline.info The method must be validated according to ICH guidelines to ensure its accuracy, precision, and linearity over the desired concentration range. ejournal.by

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a common strategy in analytical chemistry to modify an analyte to make it more suitable for separation and detection by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). For a compound like isopropylhydrazine, which lacks a strong chromophore, derivatization is essential for sensitive detection by UV-Vis or fluorescence detectors. researchgate.netresearchgate.net The process typically involves reacting the hydrazine with a labeling reagent to form a stable derivative with desirable analytical properties. researchgate.net

The reaction of a hydrazine with an aldehyde or ketone to form a hydrazone is a classic condensation reaction. sinoshiny.comlibretexts.org This reaction is particularly useful for analytical purposes as it can introduce a chromophore (a light-absorbing group) into the analyte molecule, significantly enhancing its detectability. mdpi.commdpi.com

Benzaldehyde (B42025): The reaction between isopropylhydrazine and benzaldehyde results in the formation of an isopropylhydrazone derivative. sinoshiny.comquora.com In this reaction, the nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the benzaldehyde. sinoshiny.com This is followed by the elimination of a water molecule to form a stable C=N double bond, characteristic of a hydrazone. quora.comquora.com The resulting benzaldehyde isopropylhydrazone incorporates the phenyl group from benzaldehyde, which acts as a chromophore, allowing for sensitive UV detection. google.com This type of derivatization is typically carried out in a solvent like ethanol (B145695) or methanol. sinoshiny.com

1-Nitro-2-Naphthaldehyde (B10353): For even greater sensitivity, reagents with extended chromophoric or fluorophoric systems are used. 1-Nitro-2-naphthaldehyde is an effective derivatizing agent for hydrazines, leading to highly sensitive detection limits. nih.gov A study on the determination of various alkylhydrazines, including 1-isopropylhydrazine, utilized derivatization with 1-nitro-2-naphthaldehyde (NNA). nih.gov The reaction was optimized at a pH of 2 and a temperature of 40°C for 30 minutes. nih.gov The resulting derivative was analyzed by UHPLC-MS/MS, achieving limits of quantification in the low µg/L range without requiring complex extraction steps. nih.gov The nitro group and the naphthalene (B1677914) ring system create a strong chromophore, making the derivative easily detectable. nih.govgoogle.com

| Reagent | Product Type | Analytical Advantage | Typical Reaction Conditions |

|---|---|---|---|

| Benzaldehyde | Hydrazone | Introduction of a phenyl chromophore for UV detection. sinoshiny.comgoogle.com | Solvent such as ethanol or methanol. sinoshiny.com |

| 1-Nitro-2-Naphthaldehyde | Hydrazone | Formation of a highly chromophoric derivative for sensitive detection by UHPLC-MS/MS. nih.gov | pH 2, 40°C, 30 min reaction time. nih.gov |

Applications in Analytical Method Development (e.g., for carbonyl compounds)

Hydrazine-containing compounds are widely used as derivatizing agents in the development of analytical methods for the determination of carbonyl compounds (aldehydes and ketones). researchgate.netosti.gov Carbonyl compounds are often volatile, and some lack strong chromophores, making their direct analysis challenging. nih.gov Derivatization with a hydrazine reagent converts them into stable, non-volatile hydrazones that can be easily analyzed by HPLC with UV or fluorescence detection. youtube.com

The most well-known reagent for this purpose is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which is the basis for several standard methods, such as U.S. EPA Method 8315, for analyzing carbonyls in various matrices like water, soil, and air. researchgate.net The principle involves the reaction of carbonyls with DNPH to form stable 2,4-dinitrophenylhydrazone derivatives, which are then separated by reversed-phase HPLC and detected by UV absorption. researchgate.net

Similarly, isopropylhydrazine can be employed as a derivatizing agent for carbonyl compounds. The reaction mechanism is analogous to that of DNPH, where the hydrazine moiety of isopropylhydrazine reacts with the carbonyl group of an aldehyde or ketone to form the corresponding isopropylhydrazone. This derivatization step makes the otherwise difficult-to-measure carbonyls amenable to chromatographic analysis. While not as common as DNPH, the use of simpler alkylhydrazines can be advantageous in specific applications where the resulting hydrazone's properties (e.g., solubility, chromatographic retention) are better suited for a particular analytical challenge. The development of such methods is crucial for monitoring carbonyl compounds, which are significant in industrial processes and as environmental pollutants. nih.govresearchgate.net

| Carbonyl Compound | Example Application Area |

|---|---|

| Formaldehyde | Environmental air and water monitoring. researchgate.net |

| Acetaldehyde | Industrial emissions and workplace air analysis. researchgate.net |

| Acetone | Analysis of waste materials. researchgate.net |

| Benzaldehyde | Food and fragrance industry quality control. |

| Acrolein | Air pollution studies. researchgate.net |

Theoretical and Computational Chemistry Studies

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to modern chemistry, providing a detailed description of the electronic structure of molecules, which in turn governs their geometry, properties, and reactivity. researchgate.netnorthwestern.edu For isopropylhydrazine and its hydrochloride salt, these calculations can elucidate key features such as charge distribution, bond strengths, and molecular orbital energies.

Methodologies and Findings:

Density Functional Theory (DFT) is a widely used quantum mechanical method that balances computational cost and accuracy, making it suitable for medium-sized organic molecules like isopropylhydrazine. imist.ma The B3LYP functional, combined with a basis set such as 6-31G(d,p), has been shown to provide reliable predictions of structural and electronic properties for hydrazine (B178648) derivatives. imist.maresearchgate.net

Such calculations can determine:

Optimized Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule.

Electronic Properties: Calculating the dipole moment, polarizability, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability.

Charge Distribution: Using methods like Natural Bond Orbital (NBO) analysis to determine the partial charges on each atom, which helps in understanding intermolecular interactions and reactive sites. For isopropylhydrazine, this would reveal the charge distribution across the N-N bond and the effects of the isopropyl and hydrochloride groups.

Reactivity Descriptors: The kinetics of reactions involving various hydrazines have been studied to determine their nucleophilicity. researchgate.net Parameters such as the nucleophilicity parameter N can be derived from second-order rate constants, providing a quantitative measure of reactivity. researchgate.net Studies show that methyl groups can increase the reactivity of the α-position of hydrazines. researchgate.net

A systematic study on substituted hydrazine derivatives using DFT can yield valuable data on how different functional groups influence the electronic properties. Although specific data for isopropylhydrazine hydrochloride is not abundant, the table below illustrates typical results obtained for a series of hydrazine derivatives.

Table 1: Calculated Electronic Properties of Substituted Hydrazine Derivatives (Illustrative) This table is illustrative, based on typical data from DFT calculations on hydrazine derivatives.

| Derivative (R-NHNH₂) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Hydrazine (R=H) | -6.12 | 1.58 | 7.70 | 1.85 |

| Monomethylhydrazine (R=CH₃) | -5.98 | 1.65 | 7.63 | 1.92 |

| Phenylhydrazine (B124118) (R=C₆H₅) | -5.45 | -0.21 | 5.24 | 2.15 |

| Isopropylhydrazine (R=CH(CH₃)₂) | -5.91 | 1.71 | 7.62 | 1.98 |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is instrumental in mapping the potential energy surface (PES) of a chemical reaction. lsu.edu This allows for the identification of reaction intermediates, transition states, and the calculation of activation energies, providing a deep understanding of reaction mechanisms and kinetics.

Methodologies and Findings:

For this compound, this could involve modeling its synthesis, decomposition, or reactions with other molecules. For instance, the reaction mechanisms of hydrazine-based fuels have been extensively studied using high-level quantum chemical methods like G2M(CC3)//B3LYP. mdpi.com These studies calculate the energy barriers for various reaction channels, such as the initial bond-breaking steps in decomposition. mdpi.com

Key aspects that can be modeled include:

Reaction Mechanisms: DFT calculations can be used to investigate the step-by-step mechanism of reactions. For example, studies on the reaction of lithiated diarylmethylhydrazines with nitrous oxide have used DFT to support the formation of a key lithium oxytetrazene intermediate. rsc.org

Transition State (TS) Search: Locating the transition state, which is a first-order saddle point on the potential energy surface, is crucial for determining the rate-limiting step of a reaction. lsu.edu Various algorithms exist for TS searching, and frequency calculations are used to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate.

Activation Energy (Ea): The energy difference between the reactants and the transition state gives the activation energy, a key parameter in the Arrhenius equation that governs the reaction rate. Computational studies on hydrazine reactions have determined activation energies for reactions with species like N₂O₄, providing insight into their hypergolic ignition. mdpi.com

The table below provides illustrative data on calculated activation energies for different reaction types involving hydrazine derivatives, showcasing the kind of information that can be obtained from such studies.

Table 2: Illustrative Calculated Activation Energies for Hydrazine Derivative Reactions This table presents hypothetical but representative data based on computational studies of hydrazine reactions.

| Reaction | Reactants | Computational Method | Calculated Ea (kcal/mol) |

|---|---|---|---|

| N-N Bond Cleavage | Monomethylhydrazine | CBS-QB3 | 55.2 |

| H-abstraction by H radical | Hydrazine + H• | G3B3 | 8.5 |

| Reaction with N₂O₄ | Hydrazine + N₂O₄ | G2M(CC3)//B3LYP | 14.2 |

| Oxidation | Isopropylhydrazine + •OH | DFT/B3LYP | 5.1 |

Molecular Dynamics Simulations of Isopropylhydrazine Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. mdpi.comthaiscience.info MD simulations can provide detailed insight into the behavior of this compound in different environments, such as in solution, and its interactions with other molecules.

Methodologies and Findings:

MD simulations rely on a force field, a set of parameters that describes the potential energy of the system. For new or less common molecules like isopropylhydrazine, these parameters may need to be developed, often using quantum chemical calculations to ensure accuracy. uni-paderborn.de Simulations have been successfully used to study the fluid phase behavior of hydrazine and its methylated derivatives, monomethylhydrazine and dimethylhydrazine. researchgate.netuni-paderborn.de

MD simulations of this compound could explore:

Solvation and Hydration: How the molecule interacts with solvent molecules, such as water. This includes analyzing the radial distribution functions (RDFs) to understand the structure of the solvation shells around the ionic and polar parts of the molecule.

Conformational Dynamics: Isopropylhydrazine has conformational flexibility around the N-N and C-N bonds. MD simulations can track the transitions between different conformers and determine their relative populations at a given temperature.

Intermolecular Interactions: In a condensed phase, MD can quantify the interactions between isopropylhydrazine molecules or with other species. This is crucial for understanding properties like miscibility, viscosity, and diffusion coefficients. uni-paderborn.de Studies on substituted pyrazines, for example, have used MD to show that hydrophobic forces play a major role in their binding to proteins. researchgate.net

The setup for an MD simulation involves defining the system (e.g., one this compound molecule in a box of water molecules), choosing a force field, and setting simulation parameters like temperature, pressure, and simulation time.

Table 3: Typical Parameters for a Molecular Dynamics Simulation of an Alkylhydrazine This table is based on methodologies used in the simulation of hydrazine and its derivatives. researchgate.netuni-paderborn.de

| Parameter | Value/Description |

|---|---|

| Force Field | Custom-parameterized (e.g., OPLS-AA or CHARMM) |

| System Size | ~500 hydrazine molecules or 1 hydrazine in ~2000 water molecules |

| Temperature | 298 K (controlled by a thermostat, e.g., Nosé-Hoover) |

| Pressure | 1 atm (controlled by a barostat, e.g., Parrinello-Rahman) |

| Simulation Time | 10 - 100 nanoseconds |

| Time Step | 1 - 2 femtoseconds |

Application of Quantum Computing Algorithms in Hydrazine Chemistry

Quantum computing represents a new frontier for computational chemistry, promising to solve complex quantum mechanical problems that are intractable for classical computers. researchgate.netresearchgate.net While still in its early stages, the application of quantum algorithms to chemical systems is an active area of research, with small molecules like hydrazine serving as important benchmarks. arxiv.org

Methodologies and Findings:

The Variational Quantum Eigensolver (VQE) is a leading hybrid quantum-classical algorithm designed for near-term quantum devices. researchgate.net It uses a quantum computer to prepare a parameterized wavefunction and measure its energy, while a classical computer optimizes these parameters to find the ground state energy of the molecule. researchgate.net

Research in this area has focused on:

Ground State Energy Calculations: The VQE algorithm has been successfully used to calculate the ground state energy and potential energy surface of the hydrazine molecule. researchgate.netresearchgate.net These calculations are crucial for testing the accuracy and effectiveness of quantum algorithms against established classical methods.

Comparison with Classical Methods: The results from VQE are often benchmarked against highly accurate classical methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) and Full Configuration Interaction (FCI). researchgate.netarxiv.org Studies show that as the complexity of the quantum calculation (e.g., the size of the active space) increases, the VQE results approach the accuracy of these classical "gold standards". researchgate.net

Resource Optimization: A significant challenge is the limited number of high-quality qubits available on current quantum computers. Research focuses on developing more efficient quantum circuits and algorithms, such as using the Unitary Coupled-Cluster Singles and Doubles (UCCSD) ansatz with active space approximations, to reduce the computational resources required. researchgate.netresearchgate.net

The application of these algorithms to larger, substituted hydrazines like isopropylhydrazine is a future goal that depends on the advancement of quantum hardware and algorithm development.

Table 4: Comparison of Ground State Energy Calculations for Hydrazine Molecule Data adapted from studies on VQE simulations of hydrazine. researchgate.netresearchgate.net

| Computational Method | Type | Calculated Ground State Energy (Hartree) |

|---|---|---|

| MP2 | Classical | -111.398 |

| CCSD(T) | Classical | -111.421 |

| QCISD(T) | Classical | -111.420 |

| VQE (UCCSD, (2,2) active space) | Quantum-Classical Hybrid | -111.285 |

| VQE (UCCSD, (4,4) active space) | Quantum-Classical Hybrid | -111.395 |

Applications in Specialized Organic Synthesis and Material Science

Key Intermediate in the Synthesis of Nitrogen-Containing Organic Compounds

Isopropylhydrazine hydrochloride is a valuable intermediate in organic synthesis, particularly for creating nitrogen-containing compounds. chemimpex.com The presence of the hydrazine (B178648) moiety facilitates reactions that lead to the formation of a wide array of heterocyclic and acyclic structures essential in medicinal chemistry and other areas of chemical research. chemimpex.com Its role as a foundational reagent allows synthetic chemists to explore novel chemical reactions and pathways, thereby expanding the available toolkit for creating complex molecules. chemimpex.com The synthesis of isopropylhydrazine itself, often from hydrazine hydrochloride and isopropanol, highlights its position as a derivative of a fundamental nitrogen-based reagent, further processed to achieve specific reactivity for subsequent synthetic steps. google.comgoogle.com

Precursor for Pharmaceutical Intermediates and Lead Compound Synthesis

The compound is widely recognized as a broad-spectrum intermediate in the synthesis of pharmaceuticals. chemimpex.comgoogle.comgoogle.com Its structural features make it a key starting material for producing various pharmaceutical intermediates and for the synthesis of lead compounds in drug discovery. chemimpex.comgoogle.com The hydrochloride salt form provides stability while maintaining the necessary reactivity for constructing complex drug molecules. chemimpex.com

Role in the Development of Specific Therapeutic Agent Classes

This compound and its derivatives are instrumental in the development of several classes of therapeutic agents, most notably anti-cancer agents and monoamine oxidase (MAO) inhibitors.

Anti-cancer Agents: The hydrazine functional group is a key component in the synthesis of hydrazone derivatives, a class of compounds investigated for their anti-cancer properties. chemimpex.comnih.govnih.gov Research has shown that N-acyl hydrazones, synthesized from hydrazine precursors, exhibit significant antiproliferative activity against various cancer cell lines. nih.govresearchgate.net For instance, novel N-acyl hydrazones have demonstrated selective toxicity towards breast (MCF-7) and prostate (PC-3) cancer cells. nih.gov The molecular framework provided by the isopropylhydrazine core allows for the attachment of different substituents, enabling the creation of libraries of compounds for screening and development of potent anti-cancer drugs. nih.govresearchgate.netnih.gov

MAO Inhibitors: Isopropylhydrazine is a potent monoamine oxidase (MAO) inhibitor. chemicalbook.com MAO inhibitors are a class of drugs used in the treatment of depression and neurodegenerative diseases. The structure of isopropylhydrazine is foundational to the design of these inhibitors. chemicalbook.comnih.gov Medicinal chemistry approaches focus on designing and synthesizing derivatives that can selectively inhibit MAO isoforms, such as MAO-A or MAO-B. nih.gov The isatin (B1672199) (2,3-dioxindole) scaffold, for example, is a known MAO inhibitor, and its derivatives, which can be synthesized using hydrazine-based chemistry, are valuable in the design of new therapeutic agents. nih.gov

Building Block in Agrochemical Formulations

In addition to its pharmaceutical applications, this compound is used in the formulation of agrochemicals. chemimpex.com It serves as a starting material for the creation of effective pesticides and herbicides. chemimpex.comgoogle.comgoogle.com The incorporation of the isopropylhydrazine moiety into the molecular structure of these agrochemicals helps to enhance their biological activity, contributing to improved crop protection and yields. chemimpex.com

Utility in Material Science for Polymer and Resin Development

The compound's reactivity is also harnessed in the field of material science. chemimpex.com It is utilized in the production of specialty polymers and resins. chemimpex.com The hydrazine group can react with other monomers to be incorporated into polymer chains, contributing to the development of materials with enhanced properties, such as improved durability and resistance to environmental factors. chemimpex.com

Synthesis of Hydrazine Derivatives with Modified Functional Groups

Historical Perspectives and Methodological Advancements in Research

Early Investigations into Alkylhydrazine Synthesis and Reactivity

The journey into understanding alkylhydrazines is deeply rooted in the foundational discoveries of hydrazine (B178648) chemistry in the 19th century. The first hydrazine derivative, phenylhydrazine (B124118), was serendipitously synthesized by Emil Fischer in 1875 through the reduction of a diazonium salt. princeton.edu This discovery predated the isolation of free hydrazine itself, which was accomplished by Theodor Curtius in 1887. princeton.edu These early breakthroughs paved the way for the exploration of a wider range of substituted hydrazines, including the alkylhydrazines.

Early synthetic approaches to monoalkylhydrazines often involved the nitrosation of a substituted urea (B33335), followed by reduction and hydrolysis to yield the desired product. princeton.edupsu.edu A cornerstone of industrial hydrazine synthesis, the Raschig process, was developed around this time. This method involves the reaction of chloramine (B81541) (or monochloramine) with ammonia (B1221849) to form the fundamental nitrogen-nitrogen single bond. psu.eduwikipedia.org Variations of this process, using primary amines instead of ammonia, provided a direct route to certain alkylhydrazines. psu.edu For instance, tert-butyl hydrazine has been produced on a technical scale using this amination reaction. psu.edu

The reactivity of these early hydrazines was also a subject of intense study. Fischer's work with phenylhydrazine highlighted its utility in reacting with sugars, a critical step that aided in their isolation and characterization. princeton.edu The condensation reaction of hydrazines with carbonyl compounds (aldehydes and ketones) to form hydrazones was quickly established as a characteristic and vital reaction. wikipedia.org This reactivity is fundamental to the Wolff-Kishner reduction, a classic organic reaction where a ketone is converted to a hydrazone and then reduced to an alkane. libretexts.org The nucleophilic nature of the hydrazine nitrogen atoms was recognized as central to its chemical behavior, allowing it to attack electrophilic centers such as acyl and sulfonyl halides. wikipedia.org

Evolution of Synthetic Strategies for Hydrazine Compounds

The synthesis of hydrazine derivatives has evolved significantly from the initial methods, driven by the need for greater efficiency, selectivity, and access to a wider variety of substitution patterns, including those found in isopropylhydrazine.

Direct alkylation of hydrazine with alkyl halides often proved inefficient, leading to a mixture of products with poor control over the degree of substitution. wikipedia.org This challenge spurred the development of more sophisticated strategies. A major advancement was the use of reductive condensation (or reductive alkylation). This two-step process typically involves the initial formation of a hydrazone from a hydrazine and a suitable aldehyde or ketone, followed by reduction of the C=N double bond. aston.ac.uk The reduction of hydrazones and related azines using reagents like diborane (B8814927) provided a high-yield and particularly effective route to 1,2-disubstituted hydrazines. aston.ac.uk

Another key evolution was the strategic use of protecting groups. psu.edu In one early example anticipating modern techniques, both nitrogen atoms of a hydrazine were protected by benzoylation before an alkylation reaction was performed, allowing for controlled synthesis of a 1,2-disubstituted derivative. princeton.edu This concept of protecting and deprotecting functional groups allows chemists to avoid side reactions and achieve specific substitution patterns that are otherwise inaccessible. psu.edu

More recent advancements have focused on catalytic and electrochemical methods to form the crucial N-N bond. Industrial processes like the Peroxide process involve the oxidation of an imine (formed from a ketone and ammonia) to an oxaziridine, which then reacts with more ammonia to create the hydrazone and, ultimately, hydrazine. wikipedia.org Modern research explores novel catalytic systems to improve these transformations. For example, ruthenium complexes have been shown to be highly active for the direct electrochemical oxidation of ammonia to hydrazine. researchgate.net Similarly, nickel and iron complexes have been employed in photochemical C-N coupling reactions to produce arylhydrazines. organic-chemistry.org These cutting-edge methods aim to provide more sustainable and efficient pathways for synthesizing hydrazine compounds. osti.govacs.org

Table 1: Evolution of Synthetic Strategies for Hydrazine Compounds

| Strategy | Description | Key Features & Reagents | Applicability to Alkylhydrazines |

|---|---|---|---|

| Nitrosation of Ureas | An early method involving nitrosation of a substituted urea followed by reduction. princeton.edupsu.edu | Substituted urea, nitrosating agent, reducing agent. | Applicable for monoalkylhydrazines. |

| Raschig Process & Direct Amination | Reaction of chloramine with ammonia or a primary/secondary amine. psu.edu | NH₂Cl, NH₃ or RNH₂/R₂NH. | Industrial method; can be used for direct synthesis of some alkylhydrazines. |

| Reductive Condensation | Condensation of a hydrazine with a ketone/aldehyde to form a hydrazone, followed by reduction. aston.ac.uk | Hydrazine, Ketone (e.g., Acetone (B3395972) for isopropyl-), Diborane, NaBH₄. | A highly versatile and common method for preparing specific alkylhydrazines like isopropylhydrazine. |

| Protected Alkylation | Use of protecting groups to control the site and degree of alkylation. psu.edu | Benzoyl groups, Phthalimide anion (Gabriel Synthesis). wikipedia.org | Allows for the synthesis of complex or specifically substituted hydrazines. |

| Electrochemical Synthesis | Oxidative coupling of ammonia surrogates (e.g., imines) using an electric current. osti.govacs.org | Copper or Iodine mediators, Ruthenium catalysts. researchgate.netosti.gov | A modern, developing approach for more sustainable hydrazine production. |

Development of Techniques for Studying Hydrazine Reactions (e.g., use of labeled compounds)

The advancement of analytical techniques has been crucial for understanding the synthesis, reactivity, and purity of hydrazine compounds. The inherent properties of many hydrazines, such as high polarity and a tendency to autoxidize, presented unique analytical challenges. cdc.govhelixchrom.com

Early methods often relied on classical wet chemistry. However, the development of chromatography revolutionized the field. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have become standard tools for separating, identifying, and quantifying hydrazine derivatives. cdc.gov For GC analysis, derivatization is often necessary to make the polar hydrazines sufficiently volatile. cdc.gov Similarly, due to the high polarity of hydrazine which results in poor retention on standard reversed-phase HPLC columns, specialized columns or derivatization techniques are employed. helixchrom.com Mixed-mode cation-exchange columns, for example, can retain hydrazine via an ion-exchange mechanism. helixchrom.com

A key strategy in the analysis of hydrazines is the use of "labeled" compounds, most commonly through chemical derivatization. This approach involves reacting the hydrazine with a specific reagent to form a new compound (a derivative) that is more easily detected. A widely used method is the condensation of a hydrazine with an aldehyde to form a hydrazone or azine. dtic.mil For example, reacting hydrazine with salicylaldehyde (B1680747) produces a derivative that can be readily quantified by Reverse-Phase HPLC with UV detection. rasayanjournal.co.in This derivatization step essentially "labels" the hydrazine for accurate measurement, allowing for detection at parts-per-million (ppm) levels. rasayanjournal.co.in

Spectrophotometric methods, which measure the absorption of light, are also widely used, typically after derivatization to produce a colored product. scholarsresearchlibrary.com For unequivocal identification, especially in complex mixtures, Mass Spectrometry (MS) is the definitive tool, often coupled with Gas Chromatography (GC-MS). cdc.gov Mass spectral studies of hydrazine derivatives have shown that their fragmentation patterns are typically dominated by α-cleavage processes, providing structural information. aston.ac.uk More recently, advanced methods like solid-phase extraction based on reversible covalent hydrazine chemistry have been developed for highly selective sample clean-up and analysis. nih.gov

Table 2: Analytical Techniques for Hydrazine Compounds

| Technique | Principle | Use in Hydrazine Research |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a mobile and stationary phase. cdc.gov | Quantification and purification of hydrazine derivatives. Often requires derivatization or specialized columns. helixchrom.comrasayanjournal.co.in |

| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. cdc.gov | Analysis of volatile hydrazine derivatives; often coupled with Mass Spectrometry (GC-MS) for identification. cdc.gov |

| Spectrophotometry | Measurement of light absorbance by a chemical substance. scholarsresearchlibrary.com | Quantitative analysis, typically after a derivatization reaction that produces a colored compound. scholarsresearchlibrary.com |

| Chemical Derivatization (Labeling) | Conversion of an analyte to a new compound with properties more suitable for analysis. rasayanjournal.co.in | Crucial for HPLC and GC. Reagents like salicylaldehyde react with hydrazines to form easily detectable hydrazones. dtic.milrasayanjournal.co.in |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules. cdc.gov | Provides definitive structural identification and analysis of fragmentation patterns. aston.ac.uk |

Q & A

Q. What is the mechanism of action of isopropylhydrazine hydrochloride as a monoamine oxidase (MAO) inhibitor?

this compound inhibits MAO by forming electrostatic interactions with the enzyme’s active site via its hydrazine group. This interaction stabilizes a covalent complex, altering MAO’s redox potential and substrate specificity . To validate this mechanism, researchers can use enzyme kinetics assays (e.g., measuring changes in Vmax/Km) and structural techniques like X-ray crystallography or molecular docking simulations.

Q. What are the recommended handling and storage protocols for this compound?

The compound should be stored at -20°C in airtight containers to prevent hygroscopic degradation . During handling, use PPE (gloves, lab coat, eye protection) and work in a fume hood to avoid inhalation or skin contact. Spills require immediate neutralization with 0.1 M HCl followed by mechanical cleanup .

Q. How can researchers assess the purity and stability of this compound?

Analytical methods include:

- HPLC : Use a C18 column with UV detection at 254 nm, mobile phase acetonitrile/0.1% trifluoroacetic acid (v/v 70:30), and compare retention times to standards .

- Spectrophotometry : Monitor degradation via absorbance shifts (e.g., using phosphomolybdic acid for hydrazine detection) .

- Thermogravimetric analysis (TGA) : Evaluate thermal stability, as decomposition occurs above 203°C .

Advanced Research Questions

Q. How should researchers design MAO inhibition assays using this compound?

- Enzyme Source : Use purified MAO-A or MAO-B isoforms to distinguish isoform-specific effects .

- Pre-incubation : Include a 30-minute pre-incubation step with the inhibitor to ensure covalent complex formation .

- Controls : Use irreversible inhibitors (e.g., pargyline) and substrates (e.g., kynuramine) to validate assay conditions. Measure residual activity spectrophotometrically .

Q. What strategies mitigate solubility challenges in cellular uptake studies?

this compound’s indole-like structure enhances lipophilicity but may require solubilization in DMSO or methanol (≤1% v/v) . For in vivo studies, consider pro-drug formulations or co-solvents like cyclodextrins to improve bioavailability without disrupting membrane integrity .

Q. How can researchers resolve contradictions in reported IC50 values for MAO inhibition?

Variations arise from differences in enzyme sources (recombinant vs. tissue-extracted), substrate concentrations, or assay pH. Standardize protocols by:

Q. What experimental conditions affect the stability of this compound in aqueous solutions?

The compound degrades in neutral or alkaline buffers due to hydrolysis. Prepare fresh solutions in 0.1 M HCl (pH ~1.5) and analyze stability via time-course HPLC. For long-term storage, lyophilize aliquots and reconstitute before use .

Q. What safety protocols apply to chronic exposure studies?

Chronic exposure risks include reproductive toxicity and organ damage . Implement:

- Environmental controls : Use closed-system reactors and HEPA filters to limit airborne particles.

- Biological monitoring : Regularly test urinary hydrazine metabolites in exposed personnel.

- Waste disposal : Neutralize with 0.1 M HCl before incineration, adhering to EPA guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.